MCPA
Overview
Description
MCPA is a widely used phenoxy herbicide introduced in 1945. It selectively controls broad-leaf weeds in pasture and cereal crops. The compound is known for its role as a synthetic auxin, which mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target plants .
Mechanism of Action
Target of Action
MCPA, also known as (4-Chloro-2-methylphenoxy)acetic acid or 2-METHYL-4-CHLOROPHENOXYACETIC ACID, primarily targets the plant growth hormone auxin . Auxins are crucial for plant growth and development, playing a significant role in processes such as cell division, elongation, and differentiation .
Biochemical Pathways
It is known that this compound, like other auxin mimics, disrupts normal plant growth by overstimulating the auxin response pathway . This leads to uncontrolled cell division and elongation, resulting in abnormal growth patterns and eventually plant death .
Pharmacokinetics
This compound, like other organic acids, is excreted via the kidneys by an active mechanism . This process can become saturated at sufficiently high doses in various organisms, including rats, dogs, and humans . The threshold of renal saturation is lower in dogs than in rats and humans .
Result of Action
The primary result of this compound’s action is the death of susceptible plants. By mimicking auxin, this compound causes uncontrolled growth, leading to malformed leaves, stems, and roots . Over time, this abnormal growth disrupts the plant’s normal functions, leading to its death .
Action Environment
This compound is used to selectively control a variety of weeds in arable fields and on grassland . Its efficacy can be influenced by various environmental factors, including the type of soil, weather conditions, and the specific plant species present . For example, this compound is primarily used to reduce the growth of rushes in upland and marginal agricultural land . Inappropriate storage and application practices may lead to the wide dispersal of this compound and its metabolites throughout the environment .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylphenoxyacetic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with enzymes such as dehydrogenase, urease, β-glucosidase, and alkaline phosphatase . These interactions often result in the inhibition of enzyme activity, affecting various biochemical pathways. For instance, the application of 4-Chloro-2-methylphenoxyacetic acid to soil can inhibit the activity of these enzymes, leading to changes in soil biochemical properties .
Cellular Effects
The effects of 4-Chloro-2-methylphenoxyacetic acid on cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chloro-2-methylphenoxyacetic acid can inhibit the activity of enzymes involved in nitrogen metabolism, such as urease and dehydrogenase, leading to altered nitrogen cycling in soil . Additionally, it can affect the expression of genes related to stress responses and metabolic processes, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylphenoxyacetic acid exerts its effects through various binding interactions with biomolecules. It acts as an auxin, a type of plant hormone, and mimics the action of natural auxins by binding to auxin receptors . This binding leads to the activation or inhibition of specific gene expression pathways, resulting in altered growth and development of plants. Additionally, 4-Chloro-2-methylphenoxyacetic acid can form complexes with metal ions, influencing its bioavailability and activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-2-methylphenoxyacetic acid over time have been studied extensively in laboratory settings. It has been observed that the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 4-Chloro-2-methylphenoxyacetic acid can degrade into various byproducts, which may have different effects on cellular function. Long-term studies have shown that the compound can persist in soil and water, leading to prolonged exposure and potential environmental impacts .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylphenoxyacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-Chloro-2-methylphenoxyacetic acid can cause liver and kidney damage, as well as gastrointestinal issues in animal models . Additionally, chronic exposure to high doses can result in retarded growth rates and other physiological changes .
Metabolic Pathways
4-Chloro-2-methylphenoxyacetic acid is involved in various metabolic pathways, including its degradation and transformation in the environment. The compound can be metabolized by soil microorganisms, leading to the formation of metabolites such as 4-chloro-2-hydroxymethyl phenoxyacetic acid and glycine-conjugated 4-Chloro-2-methylphenoxyacetic acid . These metabolic pathways are crucial for the compound’s breakdown and removal from the environment, influencing its overall impact on soil and water systems .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methylphenoxyacetic acid within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters. The compound is known to be highly mobile in soil, which can lead to its leaching into groundwater and surface water . Additionally, 4-Chloro-2-methylphenoxyacetic acid can be taken up by plants and distributed within different tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methylphenoxyacetic acid is essential for understanding its activity and function. The compound can be localized in various cellular compartments, including the cytoplasm and organelles such as the mitochondria and chloroplasts . This localization is often mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action within the cell . Understanding the subcellular localization of 4-Chloro-2-methylphenoxyacetic acid is crucial for elucidating its molecular mechanisms and overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. The reaction proceeds via a straightforward substitution mechanism: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{this compound} + \text{base} \cdot \text{HCl} ] This method is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
MCPA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
MCPA has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide action and degradation.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential anticancer, antitumor, analgesic, and anti-inflammatory properties.
Industry: Employed in the formulation of herbicides and other agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dicamba
- Fenoprop
Uniqueness
MCPA is unique due to its specific substitution pattern, which provides selective herbicidal activity against broad-leaf weeds while being relatively safe for monocotyledonous crops. Its effectiveness at low concentrations and its role as a synthetic auxin make it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Record name | MCPA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024195 | |
Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Slightly beige solid; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Methyl-4-chlorophenoxyacetic acid | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | MCPA | |
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Solubility |
Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/, INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9, SOL IN CARBON TETRACHLORIDE, Free acid insol in water but sodium and amine salts are soluble, Sol in benzene, For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page., Solubility in water: none | |
Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MCPA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.56 @ 25 °C/15.5 °C, Relative density (water = 1): 1.3 | |
Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MCPA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.0000059 [mmHg], 5.90X10-6 mm Hg, Vapor pressure, Pa at 20 °C: (negligible) | |
Record name | 2-Methyl-4-chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MCPA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
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Impurities |
The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. | |
Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light brown solid flakes, crystal powder or liquid., Plates from benzene or toluene, White crystalline solid (pure compd), Colorless crystalline solid (pure) | |
CAS No. |
94-74-6, 3653-48-3 | |
Record name | (4-Chloro-2-methylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-74-6 | |
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Record name | MCPA [BSI:ISO] | |
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Record name | MCPA | |
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Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)- | |
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Record name | 2-(4-Chloro-2-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
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Record name | (4-chloro-2-methylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.146 | |
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Record name | MCPA | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.815 | |
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Record name | MCPA | |
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Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MCPA | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
118-119 °C, Melting point: 115-117 °C /technical grade MCPA/, 113-119 °C | |
Record name | 2-METHYL-4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MCPA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0054 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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